Cas no 284462-86-8 (4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide)

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide is a specialized organic compound featuring a pyridine core substituted with a dimethylcarboxamide group at the 2-position and a 4-aminophenoxy moiety at the 4-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and amide functionalities enhances its versatility in coupling reactions and derivatization. Its well-defined aromatic system and electron-rich characteristics contribute to its utility in designing bioactive molecules. The compound’s stability under standard conditions and compatibility with common organic solvents further support its application in research and industrial processes.
4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide structure
284462-86-8 structure
Product name:4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
CAS No:284462-86-8
MF:C14H15N3O2
Molecular Weight:257.287802934647
CID:2929147
PubChem ID:23614563

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
    • NE54557
    • 4-(2-(N,N-dimethylcarbamoyl)-4-pyridyloxy)aniline
    • 4-(2-(N,N-dimethylcarbamoyl) -4-pyridyloxy)aniline
    • Z1366975558
    • EN300-103502
    • CS-0230366
    • 284462-86-8
    • DB-212321
    • 4-(4-Aminophenoxy)-N,N-dimethyl-2-pyridinecarboxamide
    • G67614
    • SCHEMBL620695
    • KFFKMBWNWNRVEB-UHFFFAOYSA-N
    • AKOS009543292
    • Z425851342
    • 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
    • インチ: 1S/C14H15N3O2/c1-17(2)14(18)13-9-12(7-8-16-13)19-11-5-3-10(15)4-6-11/h3-9H,15H2,1-2H3
    • InChIKey: KFFKMBWNWNRVEB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)N)C1C=CN=C(C(N(C)C)=O)C=1

計算された属性

  • 精确分子量: 257.116426730 g/mol
  • 同位素质量: 257.116426730 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 301
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 68.4
  • 分子量: 257.29

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-103502-0.1g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
0.1g
$257.0 2023-10-28
Enamine
EN300-103502-0.5g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
0.5g
$579.0 2023-10-28
Enamine
EN300-103502-0.05g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
0.05g
$174.0 2023-10-28
A2B Chem LLC
AV44610-250mg
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
250mg
$177.00 2024-04-20
Enamine
EN300-103502-1g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
1g
$743.0 2023-10-28
Aaron
AR019ZN2-1g
4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
1g
$590.00 2025-02-10
A2B Chem LLC
AV44610-5g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
5g
$1818.00 2024-04-20
A2B Chem LLC
AV44610-1g
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
1g
$476.00 2024-04-20
1PlusChem
1P019ZEQ-100mg
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8 95%
100mg
$131.00 2024-05-07
TRC
B406675-100mg
4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
284462-86-8
100mg
$ 1378.00 2023-04-18

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide 関連文献

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamideに関する追加情報

4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide: A Comprehensive Overview

The compound with CAS No 284462-86-8, commonly referred to as 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide, is a versatile and intriguing molecule that has garnered significant attention in various scientific domains. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and incorporates an amino group, a methoxy group, and a dimethylamino group within its structure. These functional groups contribute to its unique chemical properties and potential applications.

Recent studies have highlighted the biological activity of 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide, particularly in the context of its role as a modulator of cellular signaling pathways. Researchers have explored its potential as an anticancer agent, where it has shown promising results in inhibiting the growth of various cancer cell lines. The compound's ability to interact with key enzymes and receptors involved in cell proliferation and apoptosis makes it a compelling candidate for further investigation in oncology.

In addition to its therapeutic potential, 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide has also been studied for its antimicrobial properties. Recent findings suggest that this compound exhibits potent activity against a range of bacterial and fungal pathogens, including multi-drug resistant strains. This discovery underscores its potential as a novel antimicrobial agent, particularly in an era where antibiotic resistance is a growing concern.

The synthesis of 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the amino group and subsequent functionalization steps are critical to achieving the desired molecular structure. Advanced techniques such as microwave-assisted synthesis and catalytic coupling reactions have been employed to optimize the synthesis process, ensuring high yields and purity.

From a structural standpoint, the compound's aromaticity plays a significant role in its stability and reactivity. The presence of electron-donating groups like the dimethylamino group enhances the molecule's ability to participate in π-π interactions, which are crucial for many biological processes. Furthermore, the compound's solubility profile has been optimized through careful design, making it suitable for various experimental setups.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide. These studies have provided valuable insights into its binding affinity with target proteins, paving the way for rational drug design strategies. The compound's ability to form hydrogen bonds and hydrophobic interactions with key residues in protein active sites has been particularly noteworthy.

In terms of environmental impact, studies have been conducted to assess the biodegradability of 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide. Results indicate that under aerobic conditions, the compound undergoes rapid degradation, reducing its potential ecological footprint. This is an important consideration for industries involved in large-scale production or application of this compound.

The application of machine learning algorithms has further enhanced our understanding of this compound's properties. By analyzing vast datasets from experimental studies, researchers have developed predictive models that can estimate key parameters such as toxicity, solubility, and bioavailability with high accuracy. These models are invaluable for accelerating drug discovery and development processes.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this field. The integration of cutting-edge technologies such as CRISPR-Cas9 editing and advanced imaging techniques will undoubtedly deepen our understanding of how 4-(4-Aminophenoxy)-N,N-dimethylpyridine-2-carboxamide interacts with biological systems at the molecular level.

In conclusion, CAS No 284462-86-8 represents a fascinating molecule with immense potential across multiple scientific disciplines. Its diverse range of applications, coupled with ongoing advancements in research methodologies, ensures that this compound will remain at the forefront of scientific exploration for years to come.

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